Cas no 2248363-20-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate structure
2248363-20-2 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
CAS番号:2248363-20-2
MF:C17H17N3O4
メガワット:327.334583997726
CID:6376777
PubChem ID:165890971

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
    • 2248363-20-2
    • EN300-6517278
    • インチ: 1S/C17H17N3O4/c1-4-12-14(13(5-2)19(3)18-12)17(23)24-20-15(21)10-8-6-7-9-11(10)16(20)22/h6-9H,4-5H2,1-3H3
    • InChIKey: VPHKCZOSVNRJDH-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C(CC)=NN(C)C=1CC)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 327.12190603g/mol
  • どういたいしつりょう: 327.12190603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 514
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6517278-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
0.25g
$855.0 2023-05-25
Enamine
EN300-6517278-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
0.05g
$780.0 2023-05-25
Enamine
EN300-6517278-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
0.5g
$891.0 2023-05-25
Enamine
EN300-6517278-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
10g
$3992.0 2023-05-25
Enamine
EN300-6517278-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
2.5g
$1819.0 2023-05-25
Enamine
EN300-6517278-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
1g
$928.0 2023-05-25
Enamine
EN300-6517278-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
0.1g
$817.0 2023-05-25
Enamine
EN300-6517278-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate
2248363-20-2
5g
$2692.0 2023-05-25

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylateに関する追加情報

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2248363-20-2)

In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2248363-20-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and pyrazole moieties, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings from recent research is the compound's ability to modulate specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate exhibits potent inhibitory effects on certain kinases, making it a candidate for targeted therapy in diseases such as cancer and autoimmune disorders. The compound's selectivity and efficacy have been validated through high-throughput screening assays and molecular docking simulations.

Another area of investigation has been the optimization of the synthetic route for this compound. Researchers have developed more efficient and scalable methods for its production, reducing the cost and time required for synthesis. These advancements are critical for facilitating further preclinical and clinical studies. Additionally, structural analogs of the compound have been synthesized to explore structure-activity relationships (SAR), providing insights into how modifications to the core structure can enhance its biological activity and pharmacokinetic properties.

Pharmacological evaluations have also revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate possesses favorable drug-like properties, including good bioavailability and low toxicity profiles in animal models. These findings support its potential as a lead compound for drug development. However, further studies are needed to assess its long-term safety and efficacy in humans.

In conclusion, the latest research on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-diethyl-1-methyl-1H-pyrazole-4-carboxylate (CAS: 2248363-20-2) highlights its therapeutic potential and underscores the importance of continued investigation. The compound's unique chemical structure and biological activity make it a promising candidate for addressing unmet medical needs. Future studies should focus on advancing its development through rigorous preclinical and clinical trials, as well as exploring its applications in combination therapies.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.